2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate)
Description
2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) (CAS: Not explicitly provided in evidence) is a pyrrole-derived compound featuring a methylene bridge linking two diethyl 4-methylpyrrole-3,5-dicarboxylate moieties. Its IUPAC name, as per nomenclature rules, is ethyl 5-{[5-(ethoxycarbonyl)-3,4-dimethyl-1H-pyrrol-2-yl]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate . Structurally, it consists of two pyrrole rings substituted with methyl and ethoxycarbonyl groups, interconnected by a methylene group. This compound is likely utilized as an intermediate in fine chemical synthesis or pharmaceuticals, given its structural complexity and ester functionalities .
Properties
IUPAC Name |
diethyl 5-[[3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O8/c1-7-30-20(26)16-12(5)18(22(28)32-9-3)24-14(16)11-15-17(21(27)31-8-2)13(6)19(25-15)23(29)33-10-4/h24-25H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKWZKUHEZIQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)CC2=C(C(=C(N2)C(=O)OCC)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969379 | |
| Record name | Tetraethyl 5,5'-methylenebis(3-methyl-1H-pyrrole-2,4-dicarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5431-96-9 | |
| Record name | NSC13668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraethyl 5,5'-methylenebis(3-methyl-1H-pyrrole-2,4-dicarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-METHYLENEBIS(DIETHYL 4-METHYL-3,5-PYRROLEDICARBOXYLATE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) typically involves the reaction of diethyl 4-methyl-3,5-pyrroledicarboxylate with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two pyrrole units .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with ketone or aldehyde functionalities, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2’-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s pyrrole structure is of interest in the study of biological systems and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound is compared to two key analogues:
2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5): A cyclic aliphatic amine with a methylene bridge and primary amine groups .
Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) (CAS 6305-93-7): A pyrrole-based compound with ethyl substituents .
Physicochemical and Toxicological Comparisons
A detailed comparison is summarized below:
Mechanistic and Toxicological Insights
- Reproductive Effects : Both the target compound and 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) may exhibit reproductive toxicity, such as reduced implantation sites in animal studies. However, developmental effects (e.g., postnatal loss) remain inconclusive for the cyclohexylamine analogue .
- Exposure Pathways : The cyclohexylamine analogue’s low vapor pressure and lack of migration from food-contact materials suggest that the target compound, with similar steric bulk and ester groups, may also exhibit minimal public exposure .
Research Findings and Data Gaps
- Read-Across Validation : Toxicological data for the target compound is inferred from its cyclohexylamine analogue due to shared aliphatic hydrocarbon frameworks and functional group reactivity . However, differences in ring structure (pyrrole vs. cyclohexane) and substituents (ester vs. amine) may alter bioavailability and metabolic pathways.
- Structural Variants : The ethyl-substituted pyrrole analogue (CAS 6305-93-7) lacks toxicity or exposure data, highlighting a critical research gap .
Biological Activity
2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate), a compound with the chemical formula C23H30N2O8, is of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring pyrrole and carboxylate functionalities, suggests potential biological activities that warrant detailed investigation.
- Molecular Weight : 446.50 g/mol
- CAS Number : 5431-96-9
- Structural Formula : Chemical Structure
Biological Activity Overview
The biological activity of 2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) has been explored in various studies. Notably, its potential as an antiviral agent and its cytotoxic effects on cancer cells have been highlighted.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of pyrrole derivatives on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells could be attributed to its interaction with cellular pathways involved in cell survival and death.
Study 1: Antiviral Potential
A study published in MDPI explored the antiviral activities of pyrrole-based compounds. It was found that certain derivatives could inhibit viral replication effectively. The study suggests that further research into 2,2'-Methylenebis(diethyl 4-methyl-3,5-pyrroledicarboxylate) might reveal similar properties due to structural similarities with known active compounds .
Study 2: Cytotoxic Effects on Cancer Cells
In a comparative analysis of various pyrrole derivatives, it was observed that some exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Data Table: Comparative Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
